molecular formula C18H29NO6 B4040954 oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine

oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine

Cat. No.: B4040954
M. Wt: 355.4 g/mol
InChI Key: FLPBUKNATCRSRR-UHFFFAOYSA-N
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Description

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine involves multiple steps:

    Preparation of Oxalic Acid: Oxalic acid can be synthesized through the oxidation of carbohydrates or by heating sodium formate in the presence of a catalyst.

    Synthesis of N-[3-(4-propoxyphenoxy)propyl]butan-2-amine: This involves the reaction of 4-propoxyphenol with 3-chloropropylamine to form N-[3-(4-propoxyphenoxy)propyl]amine. This intermediate is then reacted with butan-2-amine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of oxalic acid typically involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst. The production of the amine component may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.

    Reduction: The amine component can be reduced to form primary amines.

    Substitution: Both oxalic acid and the amine component can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives and other substituted compounds.

Mechanism of Action

The mechanism of action of oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine involves its interaction with specific molecular targets:

    Oxalic Acid: Acts as a chelating agent, binding to metal ions and affecting their availability in biological systems.

    Amine Component: Interacts with enzymes and receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Oxalic Acid Derivatives: Such as oxalyl chloride and disodium oxalate.

    Amine Derivatives: Such as N-methylbutan-2-amine and N-ethylbutan-2-amine.

Properties

IUPAC Name

oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-4-12-18-15-7-9-16(10-8-15)19-13-6-11-17-14(3)5-2;3-1(4)2(5)6/h7-10,14,17H,4-6,11-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPBUKNATCRSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCCNC(C)CC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine
Reactant of Route 2
oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine
Reactant of Route 3
oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine
Reactant of Route 4
oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine
Reactant of Route 5
oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine
Reactant of Route 6
oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine

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